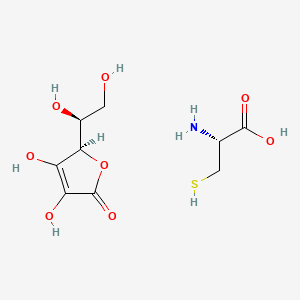

L-Cysteine L-ascorbate

Description

Properties

CAS No. |

35412-64-7 |

|---|---|

Molecular Formula |

C9H15NO8S |

Molecular Weight |

297.28 g/mol |

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H8O6.C3H7NO2S/c7-1-2(8)5-3(9)4(10)6(11)12-5;4-2(1-7)3(5)6/h2,5,7-10H,1H2;2,7H,1,4H2,(H,5,6)/t2-,5+;2-/m00/s1 |

InChI Key |

HJOVGSYHDSFKNN-CACBPORGSA-N |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@@H](C(=O)O)N)S |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(=O)O)N)S |

Origin of Product |

United States |

Significance in Advanced Biochemical Systems Research

The primary significance of L-Cysteine L-ascorbate in biochemical research lies in its potent antioxidant capabilities, which are fundamental to protecting biological systems from oxidative stress. ontosight.ai Oxidative stress, caused by an imbalance of free radicals and antioxidants, can lead to cellular damage. L-ascorbic acid directly neutralizes free radicals, while L-cysteine supports the synthesis of glutathione (B108866), which plays a central role in cellular defense and redox homeostasis. ontosight.aibsmiab.org The combination of these two molecules in a single compound is investigated for its potential to provide enhanced protection against oxidative damage. ontosight.ai

Detailed cellular studies have explored the multifaceted effects of L-cysteine and L-ascorbic acid on complex biochemical pathways, such as melanin (B1238610) synthesis. nih.gov Melanin production involves multiple enzymatic steps and is influenced by the cellular redox environment. nih.gov Research using B16/F10 melanoma cell models has shown that both L-cysteine and L-ascorbic acid can modulate key factors in melanogenesis. nih.govnih.gov In vitro experiments have demonstrated that both compounds can inhibit the catalytic activity of tyrosinase, the primary enzyme in the melanin synthesis pathway, and also inhibit the autoxidation of L-3,4-dihydroxyphenylalanine (L-DOPA), a key intermediate. nih.govnih.gov These findings highlight the compound's relevance in studying and potentially modulating complex, redox-sensitive cellular processes.

Table 1: In Vitro Effects of L-Cysteine and L-Ascorbic Acid on Melanogenesis

| Compound | Target Process | Observed Effect in Research Studies | Citation |

| L-Cysteine | Tyrosinase (TYR) Catalytic Activity | Inhibited TYR-mediated dopachrome (B613829) formation in vitro. | nih.govnih.gov |

| L-DOPA Autoxidation | Inhibited the autoxidation of L-DOPA in vitro. | mdpi.com | |

| Cell Viability (under oxidative stress) | Attenuated cell death induced by cytotoxic levels of L-DOPA. | nih.gov | |

| L-Ascorbic Acid | Tyrosinase (TYR) Catalytic Activity | Exhibited a dose-dependent inhibitory effect on TYR activity in vitro. | nih.gov |

| L-DOPA Autoxidation | Inhibited the autoxidation of L-DOPA in vitro. | nih.gov | |

| Cell Viability (under oxidative stress) | Attenuated cell death induced by cytotoxic levels of L-DOPA. | nih.gov |

This table is based on findings from in vitro studies and cellular models.

Rationale for Comprehensive Interdisciplinary Analysis

L-Ascorbic Acid Biosynthetic Pathways

The synthesis of L-ascorbic acid occurs through several distinct pathways, reflecting its fundamental importance and the diverse evolutionary histories of organisms. In plants, at least four pathways have been described, while mammals utilize a different primary route. oup.comfrontiersin.org

Plants are the primary source of dietary vitamin C for humans and utilize multiple routes for its synthesis. mba.ac.uknih.gov The highest concentrations are typically found in photosynthetic and storage organs. oup.com The main and most studied route is the L-galactose pathway, supplemented by at least three alternative pathways that may be significant in specific tissues or under certain conditions. oup.comfrontiersin.orgoup.com

Discovered in 1998, the L-Galactose pathway, also known as the Smirnoff-Wheeler pathway, is considered the predominant route for L-ascorbic acid biosynthesis in plants. mba.ac.ukfrontiersin.org This pathway begins with D-glucose-6-phosphate from the hexose (B10828440) phosphate (B84403) pool and proceeds through a series of enzymatic steps to produce L-ascorbic acid. nih.gov Genetic and biochemical evidence from various plant models, including Arabidopsis thaliana, supports this pathway as the primary source of ascorbate (B8700270). nih.govelifesciences.org The enzyme GDP-L-galactose phosphorylase (GGP), which catalyzes the first committed step, is a major control point for the entire pathway. oup.comoup.comnih.gov

Key Enzymes and Steps in the L-Galactose Pathway

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | D-Fructose-6-P | Phosphomannose Isomerase (PMI) | D-Mannose-6-P |

| 2 | D-Mannose-6-P | Phosphomannomutase (PMM) | D-Mannose-1-P |

| 3 | D-Mannose-1-P | GDP-D-mannose Pyrophosphorylase (GMP/VTC1) | GDP-D-mannose |

| 4 | GDP-D-mannose | GDP-D-mannose 3',5'-Epimerase (GME) | GDP-L-galactose |

| 5 | GDP-L-galactose | GDP-L-galactose Phosphorylase (GGP/VTC2) | L-Galactose-1-P |

| 6 | L-Galactose-1-P | L-Galactose-1-phosphate Phosphatase (GPP/VTC4) | L-Galactose |

| 7 | L-Galactose | L-Galactose Dehydrogenase (GalDH) | L-Galactono-1,4-lactone |

| 8 | L-Galactono-1,4-lactone | L-Galactono-1,4-lactone Dehydrogenase (GLDH) | L-Ascorbic Acid |

This table summarizes the enzymatic steps of the L-Galactose pathway. frontiersin.orgnih.govmdpi.com

An alternative route for ascorbate synthesis involves D-galacturonic acid, a component of the plant cell wall polysaccharide pectin. oup.comresearchgate.net Evidence for this pathway emerged from studies showing that radiolabeled D-galacturonic acid methyl ester could be converted into L-ascorbic acid. oup.com The pathway is thought to be particularly active during the breakdown of pectin, such as in fruit ripening. wiley.com Overexpression of D-galacturonic acid reductase, a key enzyme in this pathway, in Arabidopsis thaliana has been shown to increase leaf ascorbate content by two- to three-fold. wiley.com

Key Enzymes and Steps in the D-Galacturonic Acid Pathway

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | D-Galacturonic Acid | D-Galacturonate Reductase (GalUR) | L-Galactonic acid |

| 2 | L-Galactonic acid | Aldonolactonase (Alase) | L-Galactono-1,4-lactone |

| 3 | L-Galactono-1,4-lactone | L-Galactono-1,4-lactone Dehydrogenase (GLDH) | L-Ascorbic Acid |

This table outlines the key transformations in the D-Galacturonic Acid pathway. oup.commdpi.comcore.ac.uk

The L-gulose pathway represents another potential route for ascorbate biosynthesis in plants. oup.comfrontiersin.org This pathway branches from the main Smirnoff-Wheeler pathway at the intermediate GDP-D-mannose. researchgate.net The enzyme GDP-D-mannose 3',5'-epimerase (GME), which also participates in the L-galactose pathway, can convert GDP-D-mannose into GDP-L-gulose. oup.comresearchgate.net This intermediate is then thought to be converted through several steps, ultimately leading to L-ascorbic acid. researchgate.net

Key Enzymes and Steps in the L-Gulose Pathway

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | GDP-D-mannose | GDP-D-mannose 3',5'-Epimerase (GME) | GDP-L-gulose |

| 2 | GDP-L-gulose | (Proposed) GDP-L-gulose-1-phosphate phosphatase | L-Gulose-1-phosphate |

| 3 | L-Gulose-1-phosphate | (Proposed) L-gulose-1-phosphate phosphatase | L-Gulose |

| 4 | L-Gulose | (Proposed) L-Gulose Dehydrogenase | L-Gulono-1,4-lactone |

| 5 | L-Gulono-1,4-lactone | L-Gulono-1,4-lactone Oxidase (GulLO) | L-Ascorbic Acid |

This table details the proposed steps of the L-Gulose pathway. oup.commdpi.comresearchgate.net

The myo-inositol pathway was proposed as a fourth route to L-ascorbic acid in plants. oup.comfrontiersin.org In this pathway, myo-inositol is oxidized by myo-inositol oxygenase (MIOX) to form D-glucuronic acid, which is then converted to L-ascorbic acid. oup.comresearchgate.net However, the contribution of this pathway is debated. nih.gov In contrast to animals, plants possess an efficient recycling pathway for D-glucuronic acid, which competes with its conversion to ascorbate. nih.govnih.gov Studies in Arabidopsis have suggested that it cannot efficiently use glucuronic acid for ascorbate synthesis and that mutants in the recycling pathway show no change in ascorbate levels, casting doubt on the significance of this route. nih.govnih.gov Nonetheless, overexpression of MIOX has led to increased ascorbate levels in some studies, suggesting its role may be tissue-specific or conditional. mdpi.com

Key Enzymes and Steps in the Myo-inositol Pathway

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | Myo-inositol | Myo-inositol Oxygenase (MIOX) | D-Glucuronic acid |

| 2 | D-Glucuronic acid | Glucuronate Reductase | L-Gulonic acid |

| 3 | L-Gulonic acid | Aldonolactonase | L-Gulono-1,4-lactone |

| 4 | L-Gulono-1,4-lactone | L-Gulono-1,4-lactone Dehydrogenase/Oxidase | L-Ascorbic Acid |

This table presents the proposed enzymatic conversions in the Myo-inositol pathway. oup.commdpi.comresearchgate.net

Most mammals synthesize L-ascorbic acid from glucose via the glucuronate pathway in the liver. uu.nlwikipedia.org The process begins with UDP-D-glucose, which is oxidized to UDP-D-glucuronic acid. wikipedia.orgnih.gov This is then converted to D-glucuronic acid and subsequently reduced to L-gulonic acid. wikipedia.orgnih.gov The final and critical step is the oxidation of L-gulono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO). nih.govnih.gov A number of species, including humans, other primates, and guinea pigs, are unable to synthesize their own vitamin C because the gene for GULO has become non-functional due to mutation. oup.commba.ac.ukelifesciences.org

Key Enzymes and Steps in the Mammalian Pathway

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | UDP-D-glucose | UDP-glucose 6-dehydrogenase | UDP-D-glucuronic acid |

| 2 | UDP-D-glucuronic acid | UDP-glucuronosyltransferase/UDP-glucuronate pyrophosphorylase | D-Glucuronic acid |

| 3 | D-Glucuronic acid | Glucuronate Reductase | L-Gulonic acid |

| 4 | L-Gulonic acid | Aldonolactonase (SMP30/Regucalcin) | L-Gulono-1,4-lactone |

| 5 | L-Gulono-1,4-lactone | L-Gulono-1,4-lactone Oxidase (GULO) | L-Ascorbic Acid |

This table summarizes the primary pathway for L-ascorbic acid synthesis in mammals. wiley.comwikipedia.orgnih.gov

Pathways in Microbial Systems (e.g., Yeast)

While most eukaryotes synthesize L-ascorbic acid, yeast species such as Saccharomyces cerevisiae naturally produce D-erythroascorbate, a five-carbon analog of L-ascorbic acid. nih.govplos.org The biosynthetic pathway for D-erythroascorbate in yeast is analogous to the plant pathway for L-ascorbic acid, proceeding via D-arabinose and D-arabinono-1,4-lactone. nih.gov

However, research has demonstrated that under specific conditions, yeast cells can be metabolically engineered to produce L-ascorbic acid. plos.orgoup.com When incubated with L-galactose, L-galactono-1,4-lactone, or L-gulono-1,4-lactone, intermediates from the plant and animal biosynthetic pathways, Saccharomyces cerevisiae and Zygosaccharomyces bailii can accumulate L-ascorbic acid intracellularly. oup.comnih.gov This capability can be significantly enhanced by overexpressing certain endogenous and heterologous genes. For instance, overexpressing the endogenous S. cerevisiae D-arabinono-1,4-lactone oxidase and the Arabidopsis thaliana L-galactose dehydrogenase enables the yeast to produce and even secrete L-ascorbic acid into the culture medium. nih.gov

The ability to engineer yeast for L-ascorbic acid production offers a promising platform for industrial biotechnology, potentially leading to increased stress resistance in the yeast itself. plos.org Engineered yeast strains producing L-ascorbic acid have shown improved tolerance to oxidative agents like hydrogen peroxide, low pH, and weak organic acids. plos.org

Enzymology of L-Ascorbic Acid Biosynthesis

The biosynthesis of L-ascorbic acid involves several key enzymes that catalyze specific steps in the pathway. The final steps in both the plant and animal pathways are of particular interest and are catalyzed by distinct but related enzymes.

L-Gulono-γ-lactone oxidase (GULO) is the terminal enzyme in the L-ascorbic acid biosynthetic pathway in many animals. nih.govwikigenes.org It catalyzes the oxidation of L-gulono-1,4-lactone to L-xylo-hex-3-gulonolactone, which then spontaneously isomerizes to L-ascorbic acid. wikipedia.org This reaction uses FAD as a cofactor and produces hydrogen peroxide. nih.govwikipedia.org

GULO is a microsomal enzyme and belongs to the aldonolactone oxidoreductase (AlORs) family. nih.govnih.govresearchgate.net Structurally, it contains a conserved N-terminal FAD-binding region and a C-terminal HWXK motif involved in binding the flavin cofactor. nih.govresearchgate.net Interestingly, some species, including humans, other primates, and guinea pigs, have a non-functional GULO gene and are therefore unable to synthesize their own vitamin C. nih.govwikigenes.orgwikipedia.org The loss of GULO function in these species is due to mutations in the gene. wikipedia.org

Enzyme Profile: L-Gulono-γ-lactone Oxidase (GULO)

| Attribute | Description | Source |

|---|---|---|

| EC Number | 1.1.3.8 | wikigenes.orgwikipedia.org |

| Function | Catalyzes the final step of L-ascorbic acid biosynthesis in many animals. | nih.govwikigenes.orgresearchgate.net |

| Substrate | L-gulono-1,4-lactone | wikipedia.org |

| Product | L-xylo-hex-3-gulonolactone (precursor to L-ascorbic acid) and hydrogen peroxide | wikipedia.org |

| Cofactor | FAD | nih.govwikipedia.org |

| Cellular Location | Microsomes | nih.gov |

In plants, the final step of L-ascorbic acid biosynthesis is catalyzed by L-galactono-1,4-lactone dehydrogenase (GLDH). nih.govnih.gov This enzyme is located in the inner mitochondrial membrane and oxidizes L-galactono-1,4-lactone to L-ascorbic acid, using cytochrome c as an electron acceptor. nih.govnih.gov

GLDH is a flavoprotein that requires non-covalently bound FAD as a cofactor. nih.gov While its primary substrate is L-galactono-1,4-lactone, it can also exhibit low activity with L-gulono-1,4-lactone. nih.govuniprot.org Beyond its role in vitamin C synthesis, GLDH is also essential for the assembly and accumulation of mitochondrial complex I, a key component of the electron transport chain. nih.govnih.gov The enzyme has been found to be part of several subcomplexes of complex I, suggesting a role as an assembly factor. nih.govnih.gov

Enzyme Profile: L-Galactono-1,4-lactone Dehydrogenase (GLDH)

| Attribute | Description | Source |

|---|---|---|

| EC Number | 1.3.2.3 | oup.comfrontiersin.org |

| Function | Catalyzes the final step of L-ascorbic acid biosynthesis in plants. | nih.govnih.gov |

| Substrate | L-galactono-1,4-lactone | nih.gov |

| Product | L-ascorbic acid | nih.gov |

| Electron Acceptor | Cytochrome c | nih.gov |

| Cofactor | FAD | nih.gov |

| Cellular Location | Inner mitochondrial membrane | nih.gov |

A critical control point in the plant L-ascorbic acid biosynthetic pathway is the reaction catalyzed by GDP-L-galactose phosphorylase (GGP). nih.govoup.com This enzyme catalyzes the conversion of GDP-L-galactose to L-galactose-1-phosphate, which is the first committed step in the pathway. oup.com

The expression and activity of GGP are highly regulated. nih.govoup.com Overexpression of the GGP gene has been shown to consistently increase the ascorbate content in plants. researchgate.net The enzyme's activity is subject to feedback repression, and its translation is controlled by a conserved upstream open reading frame (uORF) in its 5'-untranslated region. oup.comresearchgate.net In Arabidopsis thaliana, GGP activity is encoded by two paralogous genes, VTC2 and VTC5. nih.gov

Enzyme Profile: GDP-L-galactose phosphorylase (GGP)

| Attribute | Description | Source |

|---|---|---|

| EC Number | 2.7.7.69 | frontiersin.org |

| Function | Catalyzes the first committed step in the L-ascorbic acid biosynthesis pathway in plants. | oup.com |

| Substrate | GDP-L-galactose and inorganic phosphate | oup.com |

| Product | L-galactose-1-phosphate and GDP | oup.com |

| Regulation | Transcriptional and post-transcriptional (via uORF), feedback repression. | oup.comresearchgate.net |

| Cellular Location | Dual cytosolic/nuclear localization. | nih.gov |

Genetic and Biochemical Regulation of L-Ascorbic Acid Biosynthesis in Plants

The biosynthesis of L-ascorbic acid in plants is a tightly regulated process, influenced by both developmental and environmental cues. This regulation occurs at multiple levels, including transcriptional and post-transcriptional controls.

The expression of genes encoding enzymes in the L-ascorbic acid biosynthetic pathway is a key regulatory point. frontiersin.orgnih.gov Light is a major environmental factor that stimulates ascorbate biosynthesis, and the expression of several biosynthetic genes is light-inducible. nih.govresearchgate.net The promoters of these genes often contain light-responsive cis-acting elements such as I-box and GT1 motifs. frontiersin.org

Several transcription factors have been identified that either activate or repress the transcription of these genes. For example, in Arabidopsis, the ethylene (B1197577) response factor ERF98 positively regulates the expression of genes in the L-galactose pathway, leading to increased ascorbate synthesis. nih.gov Conversely, AMR1 (ascorbic acid mannose pathway regulator 1) acts as a negative regulator; its expression is decreased by high light intensity, which in turn promotes ascorbate synthesis. nih.gov In pepper, the differential expression of biosynthetic and recycling genes is a likely explanation for variations in ascorbate content among different varieties. mdpi.com

The regulation of ascorbate levels is complex and can be organ-specific, with different expression patterns observed in leaves versus fruits. mdpi.com Furthermore, the transcription of GGP is highly responsive to environmental factors, highlighting its central role in controlling ascorbate biosynthesis. researchgate.net

L-Cysteine Biosynthetic Pathways

In most bacteria and plants, L-cysteine is synthesized from the precursor L-serine. mdpi.commdpi.com This process involves the incorporation of a sulfur atom to replace the hydroxyl group of serine. mdpi.com The pathway is tightly regulated to manage the cellular concentration of cysteine, which can be toxic at high levels. mdpi.com

The biosynthesis of L-cysteine from L-serine is a two-step enzymatic process. mdpi.comresearchgate.net

Acetylation of L-serine: The first committed step is the acetylation of the hydroxyl group of L-serine to form the intermediate O-acetylserine (OAS) . mdpi.comresearchgate.net This reaction is catalyzed by the enzyme serine acetyltransferase (SAT) , encoded by the cysE gene. mdpi.comresearchgate.net

Sulfhydration of O-acetylserine: The second step involves the replacement of the acetyl group in OAS with a sulfhydryl group. This is catalyzed by O-acetylserine sulfhydrylase (OASS) , also known as cysteine synthase. mdpi.comnih.gov The sulfur source for this reaction is typically sulfide (B99878) (S²⁻). mdpi.comencyclopedia.pub In bacteria, there are often two isoforms of this enzyme, CysK and CysM, which can utilize sulfide or thiosulfate (B1220275) as the sulfur donor. researchgate.netresearchgate.net

This two-step pathway is highly conserved across many microorganisms. mdpi.com

The synthesis of L-cysteine is intricately regulated to meet cellular demands while avoiding toxicity. mdpi.com This regulation occurs at multiple levels, integrating sulfur availability with the metabolic state of the cell.

Feedback Inhibition: The most direct regulatory mechanism is the feedback inhibition of the first enzyme, serine acetyltransferase (SAT) , by the final product, L-cysteine . mdpi.comnih.govuniprot.org When cysteine levels are sufficient, it binds to SAT and inhibits its activity, thus halting the production of the intermediate OAS and shutting down the pathway. oup.com Some organisms have SAT isoforms with varying sensitivity to this feedback inhibition, allowing for nuanced control in different cellular compartments. nih.govplos.orgfrontiersin.org

The Cysteine Synthase Complex (CSC): In many organisms, SAT and OASS associate to form a multi-enzyme complex called the cysteine synthase complex (CSC) . nih.govuni-heidelberg.denih.gov This complex formation is a key regulatory hub. researchgate.netoup.com

When SAT is part of the CSC, its activity is enhanced, and it becomes less sensitive to feedback inhibition by cysteine. nih.govnih.gov

Conversely, the OASS enzyme is inactivated when bound in the complex. nih.gov

The formation and dissociation of the CSC are regulated by the relative concentrations of OAS and sulfide. High levels of OAS can cause the complex to dissociate, releasing active OASS to produce cysteine. This allows the cell to adapt the rate of cysteine synthesis to the availability of the sulfur source. plos.org

Transcriptional Regulation: In bacteria, the genes for cysteine biosynthesis and sulfur transport are often organized into a "cysteine regulon." nih.gov The expression of these genes is controlled by transcriptional regulators, such as CysB in E. coli, which respond to the availability of sulfur and the inducer molecule N-acetyl-L-serine (a derivative of OAS). nih.govresearchgate.net

Molecular Mechanisms and Biochemical Interactions

Antioxidant and Redox Mechanisms

The primary antioxidant function of L-Cysteine L-ascorbate stems from the ability of L-ascorbate to donate electrons to neutralize free radicals and the capacity of L-cysteine's sulfhydryl group to act as a potent reductant. These mechanisms are further supported by their interaction with endogenous antioxidant systems, creating a multi-layered defense against oxidative damage.

L-ascorbate, the active form of Vitamin C at physiological pH, is a highly effective, water-soluble antioxidant that directly scavenges a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). wikipedia.org Its antioxidant prowess is attributed to its ability to donate a single electron, thereby reducing highly reactive free radicals to less harmful forms while becoming a relatively stable ascorbyl radical itself. libretexts.org

The hydroxyl radical (•OH) is one of the most reactive and damaging free radicals in biological systems. L-ascorbate readily reacts with the hydroxyl radical, donating an electron to neutralize it and form a water molecule and the less reactive ascorbyl radical. libretexts.orgnih.gov This reaction is crucial in protecting cellular components from the indiscriminate oxidative damage that would otherwise be inflicted by the hydroxyl radical. nih.gov The reaction can be summarized as follows:

Ascorbate (B8700270) + •OH → Ascorbyl radical + H₂O nih.gov

This direct scavenging activity helps to mitigate the cytotoxic effects of hydroxyl radicals, which can be generated through various metabolic processes and in the presence of transition metals. researchgate.net

L-ascorbate is also effective in scavenging other reactive radical species, including alkoxyl (RO•), peroxyl (ROO•), and thiyl (RS•) radicals. Peroxyl radicals are key intermediates in the process of lipid peroxidation, a chain reaction that can cause significant damage to cell membranes. nih.gov L-ascorbate can interrupt this chain reaction by donating an electron to the peroxyl radical, thus converting it into a more stable hydroperoxide, which can then be detoxified by other enzymatic systems. nih.gov While the conventional mechanism involves electron transfer, recent studies suggest that the scavenging of alkylperoxyl radicals by ascorbate may also proceed via an initial peroxyl radical addition to the C2=C3 enediol portion of ascorbate. nih.gov

Similarly, L-ascorbate can reduce alkoxyl radicals, which are also involved in lipid peroxidation, and thiyl radicals, which are formed from the oxidation of thiols like cysteine. researchgate.netnih.gov The regeneration of thiols from their radical form is a critical aspect of maintaining the cellular redox balance.

L-cysteine is a sulfur-containing amino acid with a thiol (-SH) group, also known as a sulfhydryl group, which is central to its potent antioxidant and reductant properties. nih.gov This sulfhydryl group is ionizable, and the resulting thiolate anion (-S⁻) is a strong nucleophile and reducing agent. nih.govoup.com

The sulfhydryl group of L-cysteine can readily donate a hydrogen atom or an electron to an oxidizing species, thereby neutralizing it. nih.gov A key aspect of L-cysteine's antioxidant activity is its ability to be oxidized to form L-cystine, a molecule containing a disulfide bond (-S-S-) formed from two L-cysteine molecules. youtube.com This reaction allows for the efficient reduction of various oxidized molecules and the scavenging of free radicals. The reversible nature of this disulfide bond formation is crucial for its role in redox signaling and maintaining the cellular redox environment. acs.org

The reducing power of L-cysteine's sulfhydryl group is fundamental to its ability to participate in various biochemical pathways and to protect cells from oxidative damage. nih.govacs.org

The combined presence of L-cysteine and L-ascorbate can lead to synergistic antioxidant effects, where the total antioxidant capacity is greater than the sum of the individual components. This synergy is largely based on the ability of L-ascorbate to regenerate L-cysteine from its oxidized state.

When L-cysteine scavenges a free radical, it can be oxidized to a thiyl radical (Cys•). L-ascorbate can then donate an electron to this thiyl radical, regenerating the active L-cysteine and forming the less reactive ascorbyl radical. This interaction allows for the recycling of L-cysteine, thereby prolonging its antioxidant activity.

Maintenance of Transition Metal Ion Redox States

Transition metals like iron and copper are essential for many biological processes, but they can also participate in redox cycling reactions that generate highly reactive free radicals. L-cysteine and L-ascorbate play a crucial role in modulating the redox state of these metal ions, which can have both antioxidant and pro-oxidant implications.

L-ascorbic acid is a well-known reducing agent capable of reducing ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govnih.govbirzeit.edu This reaction is significant because Fe²⁺ can participate in the Fenton reaction, which generates the highly damaging hydroxyl radical (•OH) from hydrogen peroxide. nih.gov While this can be a pro-oxidant effect, the reduction of iron is also crucial for its bioavailability and transport. nih.gov

L-cysteine can also reduce Fe³⁺ to Fe²⁺, with L-cystine being a major product of this reaction. researchgate.net The interaction between cysteine, ascorbate, and iron is complex, with the potential for both protective and detrimental effects depending on the specific cellular context and the relative concentrations of each component. researchgate.net

Table 3: Reduction of Iron by L-Ascorbate and L-Cysteine

| Compound | Reaction | Significance | Reference |

|---|---|---|---|

| L-Ascorbic Acid | Fe³⁺ → Fe²⁺ | Increases Fe²⁺ for Fenton reaction; enhances iron bioavailability | nih.govnih.gov |

| L-Cysteine | Fe³⁺ → Fe²⁺ | Can exert both pro- and anti-oxidant effects depending on the environment | researchgate.net |

Similar to its effect on iron, L-ascorbic acid can reduce cupric copper (Cu²⁺) to the more reactive cuprous form (Cu⁺). nih.govrsc.org The Cu⁺ ion can also catalyze the formation of reactive oxygen species. nih.govoup.com

L-cysteine also demonstrates a potent ability to reduce Cu²⁺ to Cu⁺. researchgate.netresearchgate.net This interaction can lead to the formation of copper-thiolate clusters. nih.gov The reduction of copper by cysteine can have a dual role: it can be part of a pro-oxidant cycle, but it can also be part of a mechanism that inhibits LDL oxidation by limiting the amount of Cu²⁺ available to interact with lipids. researchgate.net

Role in Preventing Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction that damages cellular membranes and lipoproteins, contributing to cellular dysfunction and disease. Both L-cysteine and L-ascorbate contribute to the prevention of this damaging process.

L-ascorbic acid has been shown to be a highly effective antioxidant in protecting lipids in human plasma and low-density lipoprotein (LDL) against oxidative damage. nih.gov It acts by effectively intercepting oxidants in the aqueous phase before they can initiate lipid peroxidation. nih.gov Even when other antioxidants are present, ascorbic acid is often the first line of defense and can completely prevent detectable peroxidative damage. nih.gov However, under certain conditions, particularly in the presence of iron, ascorbate can also exhibit pro-oxidant effects that enhance lipid peroxidation, though at higher ratios to iron, it becomes a strong inhibitor. researchgate.net

L-cysteine can also inhibit the copper-mediated oxidation of LDL. researchgate.net One of the proposed mechanisms for this is the reduction of Cu²⁺ to Cu⁺, which may limit the availability of the cupric ion to initiate the oxidative cascade. researchgate.net

Pro-oxidant Effects of L-Ascorbic Acid at Pharmacological Concentrations (in vitro context)

While L-ascorbic acid is widely recognized as a potent antioxidant, at high, pharmacological concentrations in vitro, it can exhibit pro-oxidant properties. nih.govnih.gov This paradoxical effect is primarily associated with its interaction with free transition metal ions, particularly iron (Fe) and copper (Cu). nih.govresearchgate.net In the presence of these metals, L-ascorbic acid can catalyze their reduction (e.g., reducing Fe³⁺ to Fe²⁺). nih.govresearchgate.net The reduced metal ions can then react with hydrogen peroxide (H₂O₂) in a process known as the Fenton reaction, which generates highly reactive hydroxyl radicals (•OH). nih.govisom.ca

Table 1: Factors Influencing the Pro-oxidant Activity of L-Ascorbic Acid (in vitro)

| Factor | Description | Implication |

|---|---|---|

| Ascorbate Concentration | High, millimolar (pharmacological) concentrations are required. nih.gov | The effect is not typically observed at physiological concentrations achieved through oral intake. nih.govpnas.org |

| Transition Metals | Presence of free, redox-active iron (Fe³⁺) or copper (Cu²⁺) is necessary. nih.govresearchgate.net | Ascorbate reduces these metals, which then participate in radical-generating reactions. nih.gov |

| Oxygen & H₂O₂ | The reaction requires oxygen and produces hydrogen peroxide (H₂O₂). nih.govisom.ca | The reduced metal reacts with H₂O₂ via the Fenton reaction to produce hydroxyl radicals. nih.gov |

| Cellular Environment | The redox potential and antioxidant capacity of the system play a role. researchgate.net | Cancer cells may be more susceptible due to lower levels of antioxidant enzymes like catalase. riordanclinic.org |

Enzyme Modulation and Co-factor Roles

Specificity as a Co-factor for 2-Oxoglutarate Dependent Dioxygenases (2-ODDs)

L-ascorbic acid is a crucial and specific co-factor for the large family of Fe(II) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.govnih.govnih.gov These enzymes catalyze a wide variety of hydroxylation reactions that are fundamental to many biological processes, including collagen synthesis, carnitine biosynthesis, hypoxia response, and epigenetic regulation. nih.govacs.orgresearchgate.net The 2-ODDs utilize molecular oxygen (O₂) and 2-oxoglutarate as co-substrates to hydroxylate their primary substrates. researchgate.netnih.gov

The requirement for ascorbate is highly specific and not well mimicked by other reducing agents. nih.govacs.org This specificity stems from ascorbate's unique biochemical flexibility, acting as a highly efficient reductant and radical scavenger within the enzyme's active site. acs.orgresearchgate.net While not always required for the initial catalytic cycles in vitro, ascorbate is essential for maintaining sustained enzyme activity by preventing irreversible inactivation. nih.gov

Mechanisms of Maintaining Active Site Iron

The catalytic cycle of 2-ODDs involves a non-heme iron atom (Fe²⁺) in the active site. nih.gov During the reaction, this iron atom can become oxidized to the ferric state (Fe³⁺), rendering the enzyme inactive. acs.orgresearchgate.net L-ascorbate's primary role is to maintain the iron in its reduced, catalytically active ferrous (Fe²⁺) state. researchgate.netlumenlearning.com

There are two main proposed mechanisms for this action:

Reduction of Fe³⁺: If the catalytic cycle becomes "uncoupled," the highly reactive ferryl-oxo intermediate may oxidize the active site iron to Fe³⁺ without hydroxylating the substrate. Ascorbate efficiently reduces this Fe³⁺ back to Fe²⁺, thus restoring the enzyme's activity. acs.orgnih.govresearchgate.net

Radical Scavenging: The catalytic process can generate highly oxidizing intermediates and amino acid radicals that could inactivate the enzyme. acs.org Ascorbate, as a potent radical scavenger, can neutralize these reactive species, thereby protecting the enzyme from autoinactivation and helping to stabilize the iron in the active site. acs.orgresearchgate.net

Role in Hydroxylase Reactions (e.g., Collagen Hydroxylases, TET Enzymes)

Ascorbate's role as a 2-ODD cofactor is critical for the function of numerous hydroxylases.

Collagen Hydroxylases: L-ascorbic acid is an essential cofactor for prolyl hydroxylase and lysyl hydroxylase, two key 2-ODDs required for collagen biosynthesis. nih.govnih.gov These enzymes hydroxylate proline and lysine (B10760008) residues in procollagen (B1174764) chains. lumenlearning.com This hydroxylation is necessary for the collagen molecule to form its stable triple helix structure. wikipedia.org In the absence of sufficient ascorbate, collagen hydroxylation is impaired, leading to the production of weak, unstable collagen and the symptoms of scurvy. lumenlearning.combohrium.com During the reaction, the iron cofactor is oxidized and ascorbate is required to reduce it back to its active Fe²⁺ state. lumenlearning.com

TET Enzymes: The Ten-Eleven Translocation (TET) enzymes (TET1, TET2, TET3) are 2-ODDs that play a crucial role in epigenetics by catalyzing the oxidation of 5-methylcytosine (B146107) (5mC) in DNA to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidation products. nih.govnih.gov This process is a key step in active DNA demethylation. Ascorbate enhances the activity of TET enzymes, likely by acting as a cofactor to facilitate the reductive regeneration of Fe²⁺ at the catalytic site. nih.govnih.govresearchgate.net The availability of ascorbate can therefore modulate the epigenetic landscape of a cell, impacting gene expression and cellular differentiation. nih.govca.gov

Table 2: Key 2-Oxoglutarate Dependent Dioxygenases (2-ODDs) Requiring L-Ascorbate

| Enzyme Family | Primary Function | Role of L-Ascorbate |

|---|---|---|

| Collagen Prolyl & Lysyl Hydroxylases | Collagen biosynthesis and stabilization. nih.govnih.gov | Reduces Fe³⁺ to Fe²⁺ in the active site, enabling hydroxylation of proline and lysine residues. lumenlearning.com |

| TET Methylcytosine Dioxygenases | DNA demethylation and epigenetic regulation. nih.gov | Enhances catalytic activity, promoting the conversion of 5mC to 5hmC by maintaining the active site iron in a reduced state. nih.govresearchgate.net |

| HIF Prolyl Hydroxylases (PHDs) | Regulation of the hypoxia-inducible factor (HIF) transcription factor. acs.org | Required for the hydroxylation of HIF-α, targeting it for degradation under normal oxygen conditions. nih.govacs.org |

| Carnitine Biosynthesis Enzymes | Synthesis of carnitine, essential for fatty acid transport. wikipedia.org | Acts as a cofactor for γ-butyrobetaine hydroxylase. wikipedia.org |

Inhibition of Polyphenol Oxidase (PPO) Activity)

L-ascorbic acid is widely used as an effective inhibitor of polyphenol oxidase (PPO), the enzyme responsible for enzymatic browning in many fruits and vegetables. nih.govresearchgate.net PPO catalyzes the oxidation of phenolic compounds to highly reactive quinones, which then polymerize to form brown, black, or red pigments. nih.gov Ascorbic acid can significantly reduce PPO activity and the subsequent browning process. nih.govnih.gov For instance, exogenous ascorbic acid (5 mmol L⁻¹) was shown to reduce PPO activity by about 90% in lettuce. nih.gov

Direct Inhibitory Mechanisms of L-Ascorbic Acid

L-ascorbic acid inhibits PPO through several direct mechanisms:

Reduction of Quinones: The primary and most immediate mechanism is the reduction of o-quinones, the initial products of the PPO reaction, back to their original colorless di-phenol compounds. nih.govmdpi.com As long as ascorbic acid is present, it will rapidly reduce the quinones as they are formed, preventing them from entering into the secondary reactions that lead to pigment formation. nih.gov This creates a "lag period" before any browning is observed. nih.gov

Competitive Inhibition: At lower concentrations, L-ascorbic acid can act as a competitive inhibitor of PPO. nih.govcore.ac.uk It competes with the phenolic substrate for binding to the active site of the enzyme. core.ac.ukiiste.org Studies have determined the inhibition constant (Kᵢ) for ascorbic acid as a competitive inhibitor of PPO to be 0.256 ± 0.067 mM. nih.gov

Inactivation via Substrate Interaction: While ascorbic acid can protect PPO from inactivation by preventing quinone accumulation, some studies suggest a substrate-mediated inactivation of PPO in the presence of ascorbic acid, though the exact mechanism is complex and varies between substrates. mdpi.com

Table 3: Mechanisms of Polyphenol Oxidase (PPO) Inhibition by L-Ascorbic Acid

| Mechanism | Description | Kinetic Effect |

|---|---|---|

| Quinone Reduction | Reduces the colored o-quinone product back to a colorless diphenol substrate. nih.govmdpi.com | Creates a lag phase; no browning occurs until all ascorbic acid is consumed. nih.gov |

| Competitive Inhibition | Binds to the active site of the PPO enzyme, preventing the substrate from binding. nih.govmdpi.com | Reversible inhibition. The inhibition constant (Kᵢ) has been measured at 0.256 mM. nih.gov |

Modulation of Tyrosinase (TYR) Activity

In vitro studies have consistently demonstrated that L-cysteine is a potent inhibitor of tyrosinase (TYR), the rate-limiting enzyme in melanin (B1238610) synthesis. mdpi.come-ajbc.orgnih.gov Its inhibitory action is significant, with research showing that L-cysteine can reduce tyrosinase activity by approximately 97.64% to 99.30%. rsu.ac.th This level of inhibition is comparable to that of glutathione (B108866), another well-known tyrosinase inhibitor. rsu.ac.th

The mechanism of inhibition involves L-cysteine's ability to interfere with the enzyme's catalytic function. nih.gov It can act through a dual mechanism: first, by directly inhibiting the tyrosinase-catalyzed synthesis of dopaquinone (B1195961), and second, by diverting the dopaquinone that is formed toward the creation of DOPA-cysteine conjugates rather than allowing it to proceed down the pathway to form dopachrome (B613829) and eumelanin. nih.gov This redirection of the melanin synthesis pathway is a crucial aspect of its depigmenting effect. L-cysteine's effectiveness has been shown to be superior to many other thiol compounds in inhibiting tyrosinase-mediated reactions. nih.gov

L-DOPA, an intermediate in the melanin synthesis pathway, can undergo non-enzymatic oxidation, or autoxidation, to form dopachrome, which contributes to pigmentation. L-cysteine has been shown to exert dose-dependent inhibitory effects on this autoxidation process in vitro. mdpi.com Studies incubating L-DOPA with varying concentrations of L-cysteine demonstrated a significant reduction in the formation of dopachrome over time. mdpi.comresearchgate.net This inhibitory effect is attributed to the antioxidant properties of L-cysteine, which can interfere with the oxidative reactions that lead to the spontaneous conversion of L-DOPA to dopachrome. mdpi.com

Other Specific Enzyme Interactions

The structural integrity of an enzyme is paramount to its function, and L-cysteine plays a role in influencing the conformation of enzymes like PPO. The thiol group (-SH) of cysteine is crucial for forming disulfide bonds, which are vital for stabilizing the tertiary and quaternary structures of many proteins. creative-peptides.comquora.comkhanacademy.org

Specific research investigating the combined effect of UV-C radiation and L-cysteine on PPO revealed significant structural changes in the enzyme. nih.gov This combined treatment was found to alter the secondary structure of PPO by converting α-helical structures into random coils. nih.gov This disruption of the secondary structure led to a subsequent destruction of the enzyme's tertiary structure. The treatment caused the PPO molecules to aggregate, which is believed to cover the active center of the enzyme, leading to its inactivation. nih.gov Molecular docking simulations further support this by showing that L-cysteine can bind to PPO through mechanisms like hydrogen bonding, contributing to these conformational changes. nih.gov This demonstrates that L-cysteine can impact enzyme function not only by interacting with active site components or reaction intermediates but also by inducing changes in the enzyme's fundamental protein folding, leading to loss of activity.

L-Cysteine's Role in Cellular Copper Trafficking

L-Cysteine, a semi-essential, sulfur-containing amino acid, plays a pivotal role in the intracellular trafficking and homeostasis of copper. While copper is an indispensable cofactor for a multitude of physiological processes, its inherent redox activity demands stringent regulation of its transport and distribution to avert cellular toxicity. Research has shed light on several crucial facets of L-Cysteine's engagement in the modulation of cellular copper levels, unveiling a sophisticated intracellular mechanism that transcends a simplistic extracellular chelation and transport model.

Investigations have revealed that L-Cysteine can significantly augment the accumulation and retention of copper within specific cell types, notably including various cancer cell lines such as those of the prostate (DU145, PC3) and ovaries (SK-OV-3). rsc.orgrsc.org This phenomenon, however, is not attributable to the formation of a copper-cysteine complex in the extracellular matrix that is subsequently internalized by the cell. rsc.orgrsc.org On the contrary, elevated concentrations of L-Cysteine, which would theoretically favor the creation of such complexes, have been demonstrated to impede copper accumulation. rsc.org

The principal mechanism through which L-Cysteine elevates cellular copper concentrations appears to be fundamentally intracellular. Pre-incubation of cells with L-Cysteine, even when followed by its removal from the extracellular milieu prior to the introduction of copper, still culminates in an amplified accumulation of copper. rsc.orgrsc.org This indicates that L-Cysteine is initially assimilated by the cells, whereupon it exerts its influence on copper trafficking internally. rsc.org The transport of the reduced form of L-Cysteine is the active agent in this downstream effect, as opposed to its oxidized counterpart, L-cystine. rsc.org

Once inside the cell, L-Cysteine seemingly fosters the retention of copper, thereby diminishing copper efflux. rsc.org This intracellular modulation of copper trafficking by L-Cysteine operates independently of the synthesis of glutathione (GSH), a primary cellular antioxidant pathway for which L-Cysteine serves as a precursor. rsc.orgrsc.org The surplus copper is predominantly sequestered within the cytoplasm. rsc.org

The interplay between L-Cysteine and copper trafficking is also intricately linked to specific cellular transport systems. In human erythrocytes, for example, it has been observed that heightened levels of free copper can curtail the influx of L-cysteine/L-cystine by adversely affecting the L-amino acid transporter. nih.gov Such inhibition can precipitate significant repercussions, as it may culminate in diminished intracellular L-Cysteine availability and consequently impinge upon processes like the synthesis of glutathione. nih.gov

In the broader context of cellular copper trafficking, a network of chaperone proteins is instrumental in binding and delivering copper to designated target proteins, thereby precluding unregulated redox reactions. nih.govresearchgate.net These chaperones, including ATOX1 and CCS, orchestrate the transfer of copper to transporters such as ATP7A and ATP7B, which are integral for the conveyance of copper to the secretory pathway for its incorporation into cuproenzymes or for cellular efflux. nih.govumu.se The interaction between copper chaperones and their target proteins is a dynamic affair, frequently entailing the formation of transient complexes wherein copper is bridged between the interacting proteins. nih.govresearchgate.net Cysteine residues situated within conserved motifs (e.g., CXXC) are indispensable for the copper-binding and transfer functions of these chaperones. nih.govmdpi.com While the direct interaction of L-Cysteine with these specific chaperone pathways remains an active area of scientific inquiry, its capacity to influence the intracellular copper pool intimates a potential indirect modulation of these systems.

Detailed Research Findings on L-Cysteine's Effect on Cellular Copper Accumulation

| Cell Line | Treatment | Key Finding | Reference |

|---|---|---|---|

| DU145 (Prostate Cancer) | 100 μM L-Cysteine | Markedly increased 64Cu accumulation and retention. | rsc.orgrsc.org |

| PC3 (Prostate Cancer) | 100 μM L-Cysteine | Markedly increased 64Cu accumulation and retention. | rsc.org |

| SK-OV-3 (Ovarian Cancer) | 100 μM L-Cysteine | Markedly increased 64Cu accumulation and retention. | rsc.org |

| DU145 (Prostate Cancer) | Pre-incubation with L-Cysteine | Increased 64Cu accumulation even after L-Cysteine removal. | rsc.orgrsc.org |

| DU145 (Prostate Cancer) | High concentrations of L-Cysteine (e.g., 1 mM) | Inhibition of 64Cu accumulation. | rsc.org |

| Human Erythrocytes | Elevated free copper | Decreased L-cysteine/L-cystine influx via inhibition of the L-amino acid transporter. | nih.gov |

Cellular and Subcellular Research Models in Vitro Studies

Investigations in Non-Human Mammalian Cell Lines

Research utilizing non-human mammalian cell lines, such as the murine melanoma B16/F10 line, has been instrumental in elucidating the biological activities of the constituent components of L-Cysteine L-ascorbate.

The influence of L-Cysteine and L-Ascorbic acid on melanogenesis is complex, with studies showing both inhibitory and, under certain conditions, stimulatory effects on melanin (B1238610) production in B16/F10 cells.

In vitro, both L-Cysteine and L-Ascorbic acid have been shown to inhibit the catalytic activity of tyrosinase, a key enzyme in the melanin synthesis pathway. nih.govnih.gov L-Ascorbic acid and derivatives of L-Cysteine can also inhibit the autoxidation of L-3,4-dihydroxyphenylalanine (L-DOPA), another critical step in melanin formation. nih.govmdpi.com

The effects on intracellular melanin levels vary depending on the cellular state. For instance, while a derivative of L-Cysteine consistently decreased intracellular melanin levels in basal, α-melanocyte-stimulating hormone (α-MSH)-stimulated, and L-Tyrosine-stimulated states, L-Ascorbic acid's effects were more varied. nih.govmdpi.com L-Ascorbic acid decreased melanin levels in L-Tyrosine-stimulated cells but paradoxically increased intracellular melanin in the basal state. nih.govmdpi.com

| Compound/Component | Effect on Tyrosinase Activity (In Vitro) | Effect on L-DOPA Autoxidation (In Vitro) | Effect on Intracellular Melanin (Basal State) | Effect on Intracellular Melanin (Stimulated State) |

|---|---|---|---|---|

| L-Cysteine | Inhibitory nih.govnih.gov | Data not prominently featured | No significant effect mdpi.com | No significant effect mdpi.com |

| L-Ascorbic Acid | Inhibitory nih.govnih.gov | Inhibitory nih.govmdpi.com | Increased nih.govmdpi.com | Decreased (L-Tyr-stimulated) nih.govmdpi.com |

L-DOPA, a precursor in melanin synthesis, can exhibit cytotoxicity at higher concentrations. nih.gov Studies on B16/F10 cells have demonstrated that both L-Ascorbic acid and L-Cysteine can protect cells from this toxicity. nih.govmdpi.com When B16/F10 cells were exposed to cytotoxic levels of L-DOPA (e.g., 0.3 mM), the co-administration of L-Ascorbic acid or L-Cysteine significantly attenuated the induced cell death, thereby improving cell viability. nih.govmdpi.com This protective effect highlights the cytoprotective potential of these compounds against specific chemical stressors.

| Condition | Observed Effect on Cell Viability | Reference |

|---|---|---|

| L-DOPA (≥0.1 mM) | Decreased cell viability | nih.govmdpi.com |

| L-DOPA + L-Ascorbic Acid | Attenuated cell death | nih.govmdpi.com |

| L-DOPA + L-Cysteine | Attenuated cell death | nih.govmdpi.com |

L-Ascorbic acid is a well-known modulator of the intracellular redox environment. Its effect is concentration-dependent; at physiological levels, it acts as an antioxidant, while at pharmacological concentrations, it can function as a pro-oxidant, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) that can be selectively toxic to cancer cells. nih.goviozk.denih.gov

This pro-oxidant activity can lead to significant alterations in the cellular redox state, including the oxidation of intracellular glutathione (B108866) (GSH), a critical cellular antioxidant. iozk.demdpi.com Furthermore, L-Ascorbic acid treatment can alter the redox state of numerous cysteine-containing proteins, which are crucial for various cellular processes, including DNA and RNA metabolism. nih.goviozk.de Studies have shown that treatment with high-dose L-Ascorbic acid is also associated with an increased uptake of cysteine, which is a precursor for glutathione synthesis, suggesting a cellular response to the induced oxidative stress. mdpi.com

L-Ascorbic acid has been demonstrated to positively influence cell proliferation and differentiation in various non-human mammalian cell models. In studies using bovine skeletal muscle satellite cells, L-Ascorbic acid was found to promote both proliferation and differentiation. nih.govnih.gov This effect is linked to its ability to activate specific signaling pathways, such as the Akt/mTOR/P70S6K pathway, which are central regulators of cell growth and protein synthesis. nih.govnih.gov This suggests a role for L-Ascorbic acid in promoting tissue development and regeneration processes.

Studies in Immortalized Human Cell Lines (e.g., HeLa Cells)

Investigations using immortalized human cell lines like HeLa (cervical cancer) cells have provided insights into the effects of L-Ascorbic acid on programmed cell death pathways.

High concentrations of L-Ascorbic acid have been shown to induce apoptosis in HeLa cells. researchgate.netbioone.org This pro-apoptotic effect is believed to be mediated through its pro-oxidant activity, which can trigger both the intrinsic and extrinsic pathways of apoptosis. researchgate.netbioone.org The mechanism may involve the generation of ROS, leading to mitochondrial membrane permeability changes, cytochrome c release, and the subsequent activation of caspases. researchgate.net Additionally, L-Ascorbic acid has been suggested to stabilize the tumor suppressor protein p53, which can restore the apoptotic potential in cancer cells where this pathway is compromised. bioone.org

Analysis of Altered Gene Expression Profiles

Scientific investigations into the direct impact of the combined compound this compound on global gene expression profiles are not extensively documented. However, research on its constituent parts, L-cysteine and L-ascorbic acid, indicates that they can independently modulate the expression of various genes.

L-ascorbic acid has been reported to influence the expression of a range of genes. For instance, it has been shown to stimulate procollagen (B1174764) mRNA transcriptionally. nih.gov In the context of bovine skeletal muscle satellite cells, L-ascorbic acid treatment has been observed to enhance the mRNA expression of myogenic differentiation markers such as MyoD and MyoG. kosfaj.org Furthermore, studies on mouse embryonic fibroblasts have utilized microarray gene expression profiling to assess the impact of ascorbate (B8700270) 2-phosphate, a stable derivative of ascorbic acid. plos.org These studies highlight the capacity of ascorbic acid to act as a signaling molecule that can regulate gene expression. nih.gov

On the other hand, L-cysteine availability is also crucial for cellular function and can influence gene expression. Studies on the protozoan parasite Entamoeba histolytica have demonstrated that L-cysteine deprivation leads to global changes in gene expression, underscoring the importance of this amino acid in transcriptional regulation. nih.gov While these findings pertain to the individual components, they suggest that a compound providing both L-cysteine and L-ascorbic acid could have a multifaceted impact on gene expression, a hypothesis that warrants direct investigation.

Investigations into Metabolomic Changes

Metabolomic analyses have revealed that L-cysteine plays a central role in various metabolic pathways. In Entamoeba histolytica, L-cysteine is known to regulate energy, amino acid, and phospholipid metabolism. nih.gov The metabolic fate of L-cysteine in this organism includes its rapid reaction with aldehydes to form thiazolidine (B150603) derivatives and its oxidation to L-cystine. researchgate.net

L-ascorbic acid, or vitamin C, has also been the subject of metabolomic research, particularly in the context of cancer cells. Studies have shown that high doses of vitamin C can dramatically alter the metabolomic profiles of human breast and colon cancer cells. researchgate.net These changes include impacts on upstream metabolites in the glycolysis pathway and the tricarboxylic acid (TCA) cycle, as well as decreases in adenosine (B11128) triphosphate (ATP) levels. researchgate.netmedicinacomplementar.com.br The interplay between L-cysteine and L-ascorbic acid in cellular metabolism is highlighted by the observation that N-acetyl cysteine (NAC), a precursor to L-cysteine, can suppress vitamin C-dependent metabolic changes. researchgate.net This suggests a complex relationship where the provision of both L-cysteine and L-ascorbic acid could have significant and potentially synergistic effects on the cellular metabolome.

Microbial Culture Systems

The application of this compound and its individual components in microbial culture systems has been investigated, particularly in the context of promoting the growth of beneficial microorganisms. These studies highlight the role of this compound in modulating the culture environment and supporting the viability of probiotic bacteria.

Influence on Probiotic Bacterial Propagation and Viability (e.g., Lactobacillus casei)

Research has demonstrated that the combination of L-cysteine and L-ascorbic acid can synergistically enhance the propagation and viability of probiotic bacteria such as Lactobacillus casei. derpharmachemica.cominteresjournals.org In a study evaluating the effects of these compounds on L. casei in milk, their addition, both individually and in combination, was found to be effective in promoting the growth of this probiotic microorganism. derpharmachemica.cominteresjournals.org

The combination of higher concentrations of L-ascorbic acid (200 ppm) with L-cysteine (100 or 200 ppm) resulted in the maximum count of L. casei, achieving a population greater than 10¹⁰ CFU/mL. derpharmachemica.cominteresjournals.org This indicates a significant increase in the proliferation of the bacteria compared to control groups without these additives. The data suggests that L-cysteine, in particular, facilitates the development of L. casei. interesjournals.org These findings underscore the potential of using L-cysteine and L-ascorbic acid as growth-promoting substances to enhance the development and survival of probiotic bacteria in fermented food products. derpharmachemica.com

| L-Ascorbic Acid (ppm) | L-Cysteine (ppm) | Log CFU/mL |

|---|---|---|

| 0 | 0 | 8.5 |

| 100 | 0 | 9.2 |

| 200 | 0 | 9.5 |

| 0 | 100 | 9.8 |

| 0 | 200 | 10.1 |

| 100 | 100 | 10.2 |

| 100 | 200 | 10.4 |

| 200 | 100 | 10.5 |

| 200 | 200 | 10.6 |

Alteration of Culture Medium Redox Environment

L-cysteine and L-ascorbic acid are known to act as reducing agents that can lower the redox potential (Eh) of the culture medium. interesjournals.orginteresjournals.org This alteration of the redox environment is a key mechanism behind their growth-promoting effects on anaerobic and microaerophilic bacteria like Lactobacillus casei. interesjournals.org By acting as oxygen scavengers, L-cysteine and L-ascorbic acid decrease the amount of dissolved oxygen in the medium, creating more favorable anaerobic conditions for the growth of these microorganisms. interesjournals.org

The reduction of the redox potential by adding L-cysteine and L-ascorbic acid can be utilized to select, adapt, and propagate strains like L. casei for use in fermented milk products. interesjournals.org This is particularly important as oxygen toxicity can be a significant factor leading to cell death in lactic acid bacteria. interesjournals.org The synergistic effect of L-cysteine and L-ascorbic acid in reducing the redox potential contributes to the increased viability and propagation of probiotic bacteria. interesjournals.org The ability of these compounds to create a reduced environment is a critical factor in their application in microbial culture systems to enhance the growth of sensitive strains. nih.gov

| Additive | Concentration (ppm) | Observed Effect on Redox Potential |

|---|---|---|

| L-Ascorbic Acid | 100-200 | Reduction in Eh |

| L-Cysteine | 100-200 | Reduction in Eh |

| L-Ascorbic Acid + L-Cysteine | 100-200 each | Synergistic Reduction in Eh |

Computational and Theoretical Chemistry Approaches

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations are cornerstones of modern computational chemistry, allowing for the exploration of both the electronic and structural dynamics of molecular systems.

The antioxidant function of L-ascorbate is fundamentally linked to its ability to donate electrons. researchgate.net QM and MD simulations are instrumental in mapping the pathways of these electron transfer reactions. Ab initio MD simulations, which are based on density functional theory (DFT), have been employed to describe the different oxidation states of ascorbic acid in aqueous solutions. uzh.ch These studies show that for the ascorbate (B8700270) radical anion, the unpaired electron is significantly delocalized between two oxygen atoms and the adjacent carbon atoms of the lactone ring, a key factor in its reactivity and relative stability. uzh.ch

The interaction between L-cysteine and L-ascorbate can lead to complex reaction pathways. For instance, in the context of the Maillard reaction, studies have proposed mechanisms where degradation products of L-ascorbic acid, such as butanedione and pyruvaldehyde, react with L-cysteine or its degradation products like hydrogen sulfide (B99878) (H₂S) to form various sulfur-containing aroma compounds. nih.gov Computational modeling can help elucidate the energetics and transition states of these intricate reaction networks. Furthermore, simulations have been used to study the direct electron transfer (DET) between the enzyme ascorbate oxidase and an L-cysteine self-assembled monolayer on a gold electrode, confirming the intramolecular electron transfer processes that are vital for bioelectrochemical applications. nih.gov

Molecular dynamics simulations are particularly effective for studying how molecules interact and bind to one another. researchgate.net In a biological context, MD simulations have been used to model the covalent attachment of an ascorbate-derived structure to a surface-exposed cysteine residue on a protein. mdpi.com These simulations revealed that the ascorbate ring packs against an amphiphilic patch on the protein surface, providing a detailed three-dimensional model of the modified protein. mdpi.com

Multiscale simulation approaches, combining quantum mechanics, fully atomistic MD, and mesoscopic models, have been used to investigate structure formation in systems containing L-cysteine. rsc.org These studies show that intermolecular interactions between functional groups on the surface of molecular clusters drive the self-assembly of larger aggregates. rsc.org The binding energetics, including the calculation of binding free energies, can be determined from such simulations, offering quantitative insights into the stability of molecular complexes. researchgate.net

The table below summarizes key parameters and findings from representative MD simulations involving L-cysteine or L-ascorbate interactions.

| System Studied | Simulation Method | Key Interaction Modeled | Research Finding |

| S-ascorbylated Mal d 1 protein | Molecular Dynamics (MD) with GAFF | Packing of ascorbate ring on protein surface | The six-membered ring packed into an amphiphilic patch formed by a β-sheet and connecting loops. mdpi.com |

| L-cystine binding to xCT antiporter | Molecular Dynamics (MD) | Binding free energy calculation | Revealed key polar and hydrogen bond interactions within the binding site. researchgate.net |

| L-cysteine & Silver Nitrate | Multiscale (QM, Atomistic, Mesoscopic) | Self-assembly of aggregates | Interaction of functional groups on the surface of silver mercaptide clusters drives aggregation. rsc.org |

Stereochemistry plays a critical role in biological activity. Experimental studies have shown that the enzyme tyrosinase is inactivated by both L- and D-ascorbic acid through a suicide inactivation mechanism. nih.gov This process is stereospecific concerning the enzyme's affinity for the substrate, but not for the rate of the inactivation process itself. nih.gov

Computational methods, such as QM/MM (Quantum Mechanics/Molecular Mechanics) and molecular docking, are ideally suited to investigate the structural basis of such stereospecificity. By modeling the binding of L-ascorbate and its stereoisomers to the active site of an enzyme, it is possible to calculate binding energies and analyze the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) that differentiate the binding modes of the isomers. These simulations can explain why one isomer has a higher affinity than another, providing a molecular-level rationale for experimentally observed kinetic data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to predict a wide range of properties with a good balance of accuracy and computational cost.

A significant application of DFT is in the study of the reduction of Pt(IV) prodrugs to their active Pt(II) forms by biological reductants. rsc.orgnih.gov Both L-ascorbic acid and sulfur-containing biomolecules are key players in this activation process, with L-cysteine often used as a computational model to simplify the more complex glutathione (B108866) molecule. rsc.orgmdpi.com

DFT calculations have been instrumental in exploring the plausible reaction mechanisms for this reduction. mdpi.com Studies generally focus on inner-sphere mechanisms, where the reductant directly interacts with the Pt(IV) center, often through a bridging ligand. mdpi.com

Three potential inner-sphere mechanisms have been investigated using DFT: mdpi.com

Ligand-Bridged: One of the axial ligands on the Pt(IV) complex forms a bridge between the platinum atom and the reducing agent (ascorbate or cysteine), creating a pathway for electron flow. mdpi.com

Ligand-Bridged H-Transfer: This mechanism is similar to the ligand-bridged pathway but involves a concurrent proton transfer from the reductant to the ligand along with the electron transfer. mdpi.com

Enolated β-Carbon Attack: This pathway is specific to L-ascorbate and involves an attack from the enolated β-carbon of the ascorbate molecule. mdpi.com

The table below summarizes the proposed reduction mechanisms for Pt(IV) prodrugs by L-ascorbate and L-cysteine as studied by DFT.

| Mechanism | Description | Applicable Reductant(s) | Key Feature |

| Ligand-Bridged | An axial ligand bridges the Pt(IV) center and the reductant, facilitating electron transfer. mdpi.com | L-Ascorbate, L-Cysteine | Direct interaction via a bridging ligand. mdpi.com |

| Ligand-Bridged H-Transfer | Simultaneous electron and proton transfer from the reductant to the ligand. mdpi.com | L-Ascorbate | Coupled electron-proton transfer. mdpi.com |

| Enolated β-Carbon Attack | Nucleophilic attack from the β-carbon of the ascorbate enolate. mdpi.com | L-Ascorbate | Involves the specific chemical structure of ascorbate. mdpi.com |

DFT is a powerful tool for predicting the electrochemical properties of molecules, such as oxidation potentials. nih.gov For an antioxidant like L-ascorbate, the oxidation potential is a critical parameter. DFT calculations can determine the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO). The energy of the HOMO (EHOMO) is strongly correlated with the molecule's ability to donate an electron and, therefore, its oxidation potential. nih.gov

Recent studies have leveraged this correlation to build robust predictive models by combining DFT-calculated EHOMO values with machine learning algorithms. nih.gov For a large dataset of organic molecules, a strong near-linear correlation was established between the computed EHOMO and experimental oxidation potentials, achieving a high correlation coefficient (R²) of 0.977. nih.gov This approach allows for the high-throughput screening and accurate prediction of the electrochemical behavior of molecules like L-ascorbate.

DFT calculations have also been used extensively to study the stable conformations of L-ascorbic acid in the gas phase and in solution, and to calculate its vibrational spectra for comparison with experimental infrared spectroscopy data. nih.govacs.org These fundamental calculations provide the groundwork for understanding its structure, stability, and reactivity. researchgate.netresearchgate.net

Spectroscopic Property Simulations

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in simulating and interpreting the vibrational spectra (Infrared and Raman) of molecules like L-cysteine and L-ascorbic acid. These simulations provide a theoretical basis for experimental findings and allow for a detailed assignment of vibrational modes to specific molecular motions.

For L-cysteine, ab initio calculations of its complete unit cell have been performed for both its orthorhombic and monoclinic polymorphs. researchgate.net These periodic-DFT calculations are essential for accurately assigning spectra due to the strong intermolecular interactions present in the solid state. researchgate.net By comparing the calculated transition energies with experimental data from infrared, Raman, and inelastic neutron scattering (INS) spectra, researchers have achieved excellent agreement and a detailed assignment of vibrational modes. researchgate.net Similarly, DFT calculations have been used to determine stable conformations of L-ascorbic acid in the gas and solid phases. nih.govresearchgate.net By combining DFT calculations with methodologies like Pulay's scaled quantum mechanics force field, theoretical wavenumber values can be fitted to experimental ones, enabling a complete assignment of the observed bands in the infrared spectrum. nih.gov

Studies have also employed linear polarized vibrational spectroscopy on oriented colloids of both L-cysteine and L-ascorbic acid to elucidate their local structure in the solid state, comparing these spectroscopic results with available crystallographic data. nih.gov Such theoretical and spectroscopic analyses are crucial for understanding the molecular structure and intermolecular forces that govern the properties of these compounds. researchgate.netnih.gov

In Silico Enzyme Inhibition Analysis

In silico methods, including molecular docking and the calculation of inhibition constants, are pivotal in predicting and understanding how molecules like L-cysteine and L-ascorbic acid interact with and inhibit enzymes. These computational techniques are particularly valuable in drug discovery and mechanistic studies.

Determination of Inhibition Constants (Ki)

The inhibition constant (Kᵢ) is a critical measure of an inhibitor's potency. While often determined experimentally, computational approaches can complement and guide these measurements. For the components of L-Cysteine L-ascorbate, experimental studies provide Kᵢ values against certain enzymes, which can be used to validate in silico models. For instance, both L-ascorbic acid and L-cysteine have been identified as competitive inhibitors of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables.

| Inhibitor | Enzyme | Inhibition Type | Kᵢ (mM) |

|---|---|---|---|

| L-Ascorbic Acid | Polyphenol Oxidase (PPO) | Competitive | 0.256 ± 0.067 |

| L-Cysteine | Polyphenol Oxidase (PPO) | Competitive | 1.113 ± 0.176 |

Molecular Docking and Ligand-Enzyme Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule inhibitors to the active site of a target protein.

Studies have evaluated the docking behavior of L-cysteine with enzymes like Streptomyces castaneoglobisporus tyrosinase, a copper-containing enzyme involved in melanin (B1238610) synthesis. scientificeditorial.com These in silico analyses revealed that L-cysteine exhibits a favorable binding energy and identified key amino acid residues involved in the interaction. scientificeditorial.com Specifically, L-cysteine was found to interact with Arginine (55th position), Glutamic acid (182nd position), and Tryptophan (184th position) in the enzyme's active site. scientificeditorial.com

Similarly, molecular docking simulations for L-ascorbic acid have been conducted to investigate its inhibitory effect against tyrosinase. nih.govresearchgate.net These studies indicated that ascorbic acid is a strong inhibitor, interacting with several amino acid residues in the active site, including histidine 263, serine 282, phenylalanine 264, and valine 283. nih.gov The simulations also showed long-distance hydrogen bonding interactions between ascorbic acid and the two copper ions (Cu1 and Cu2) that are crucial for the enzyme's catalytic activity. nih.govresearchgate.net

| Ligand | Enzyme Target | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| L-Cysteine | Streptomyces castaneoglobisporus tyrosinase | -3.15 | Arg55, Glu182, Trp184 |

| L-Ascorbic Acid | Tyrosinase (Agaricus bisporus) | Not explicitly stated, but identified as a strong inhibitor | His263, Ser282, Phe264, Val283, Cu1, Cu2 |

| L-Ascorbic Acid | Squalene synthase | -4.69 | Not specified |

| L-Ascorbic Acid | Human peroxiredoxin (3MNG) | -3.1764 (Docking Score) | Not specified |

Analytical and Bioanalytical Methodologies for Compound Characterization

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of L-cysteine and L-ascorbic acid. Its versatility allows for the use of different detection methods, each with specific advantages for sensitivity and selectivity.

HPLC coupled with electrochemical detection (HPLC-ED) is a highly sensitive method for the simultaneous determination of L-ascorbic acid and aminothiols like L-cysteine. nih.gov This technique leverages the electrochemical activity of both compounds, allowing for their direct measurement at low concentrations. nih.gov The method involves separating the analytes on a reverse-phase column, followed by detection using an electrochemical detector operating in direct current (DC) mode at a specific potential. nih.gov

One study developed a validated HPLC-ED method for analyzing monothiols, disulfides, and ascorbic acid in human plasma and erythrocytes. nih.gov The separation was achieved on a Discovery HS C18 reversed-phase column with a mobile phase of 0.05% trifluoroacetic acid in methanol (97:3, v/v) at a flow rate of 0.6 ml/min. nih.gov A detector potential of 900 mV was used for optimal detection of all target compounds. nih.gov The sensitivity of electrochemical detection is highlighted by its ability to achieve low limits of detection, making it suitable for biological samples where concentrations can be minimal. nih.govnih.gov For instance, a detection limit for ascorbic acid has been estimated as low as 90 nM. nih.gov Furthermore, L-cysteine self-assembled on a gold electrode has been shown to have an excellent electrocatalytic effect on the oxidation of both ascorbic acid and uric acid, enabling their simultaneous and selective determination. electrochemsci.org

| Parameter | Condition | Source |

|---|---|---|

| Column | Discovery HS C18 RP column (250 mm × 4.6mm, 5 μm) | nih.gov |

| Mobile Phase | 0.05% TFA:methanol (97:3, v/v) | nih.gov |

| Flow Rate | 0.6 ml min⁻¹ | nih.gov |

| Detector | Electrochemical Detector (DC mode) | nih.gov |

| Detector Potential | 900 mV | nih.gov |

| Temperature | 35°C | nih.gov |

HPLC with Ultraviolet (UV) detection is a widely used method for the analysis of L-cysteine and L-ascorbic acid, though it can sometimes lack sufficient selectivity in complex samples. utm.mxnih.gov For L-cysteine, direct UV detection can be challenging, so derivatization is often employed. One method involves treating the sample with 1,1'-thiocarbonyldiimidazole (TCDI), which reacts with both the amino and thiol groups of L-cysteine to form a stable cyclic dithiocarbamate that has intense UV absorption. nih.gov This allows for highly selective and sensitive determination. nih.gov L-cysteine and its oxidized form, L-cystine, can also be analyzed on a mixed-mode Primesep 100 column with UV detection at 200 nm. sielc.com

For L-ascorbic acid, direct UV detection is more straightforward, with methods developed for its accurate determination in human plasma. rsc.org A common challenge is the instability of ascorbic acid, which is prone to oxidation. nih.gov A direct HPLC-UV method for both L-ascorbic acid and its oxidized form, dehydroascorbic acid (DHAA), uses a Primesep SB column with a mobile phase consisting of 0.1% formic acid in water and 0.08% formic acid in acetonitrile. rsc.org

| Analyte | Column | Mobile Phase | Detection Wavelength | Source |

|---|---|---|---|---|

| L-Cysteine (derivatized) | Not Specified | Not Specified | Not Specified | nih.gov |

| L-Cysteine/L-Cystine | Primesep 100 (4.6 x 150 mm) | Acetonitrile/Water (20/80) with 0.1% H₂SO₄ | 200 nm | sielc.com |

| L-Ascorbic Acid & DHAA | Primesep SB (4.6 x 250 mm) | 0.1% formic acid in water (80%) and 0.08% formic acid in acetonitrile (20%) | Not Specified | rsc.org |

Fluorescence detection coupled with HPLC offers high sensitivity and selectivity, but it typically requires a derivatization step to make the analytes fluorescent. utm.mx For L-cysteine, a common derivatization reagent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. tandfonline.comnih.gov However, the cysteine-OPA conjugate is significantly less fluorescent than other amino acid derivatives. researchgate.net To overcome this, methods have been developed to first modify the cysteine. researchgate.net

Another approach involves pre-column derivatization with reagents like ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F), which allows for the simultaneous determination of several aminothiols, including cysteine. nih.gov This method is noted for its high sensitivity and has been successfully applied to biological samples like human plasma. nih.gov A fluorescent-based assay has also been developed for quantifying cysteine adducts in proteins, where the released thiol is labeled with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, separated by reversed-phase HPLC, and quantified. okstate.edu The limit of quantification for cysteine adduction in this assay was established at 30 picograms. okstate.edu

| Derivatization Reagent | Principle | Source |

|---|---|---|

| o-phthaldialdehyde (OPA)/Thiol | Reacts with primary amines to form fluorescent isoindole derivatives. | tandfonline.comnih.gov |

| Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) | Derivatization of thiols for sensitive fluorescence detection. | nih.gov |